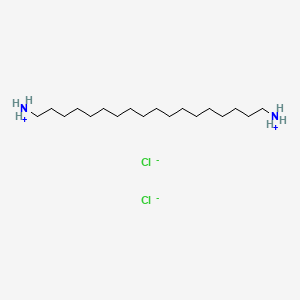

Octadecanediamine, dihydrochloride

Descripción

Octadecanediamine dihydrochloride (C₁₈H₄₀N₂·2HCl) is a long-chain aliphatic diamine compound with two amine groups, each protonated and stabilized by hydrochloric acid. This structure confers high solubility in polar solvents and reactivity in polymer synthesis, surfactant applications, and metal chelation. While specific data on this compound is sparse in the provided evidence, its structural analogs (e.g., shorter-chain diamines and monoamines) offer insights into its properties and uses.

Propiedades

Número CAS |

63906-90-1 |

|---|---|

Fórmula molecular |

C18H42Cl2N2 |

Peso molecular |

357.4 g/mol |

Nombre IUPAC |

18-azaniumyloctadecylazanium;dichloride |

InChI |

InChI=1S/C18H40N2.2ClH/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20;;/h1-20H2;2*1H |

Clave InChI |

VBOVQWUKLCWCNK-UHFFFAOYSA-N |

SMILES canónico |

C(CCCCCCCCC[NH3+])CCCCCCCC[NH3+].[Cl-].[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of octadecanediamine, dihydrochloride typically involves the reaction of octadecanediamine with hydrochloric acid. The process can be summarized as follows:

Starting Material: Octadecanediamine.

Reagent: Hydrochloric acid (HCl).

Reaction: The octadecanediamine is dissolved in an appropriate solvent, and hydrochloric acid is added to the solution. The reaction mixture is stirred and heated to facilitate the formation of the dihydrochloride salt.

Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain pure octadecanediamine, dihydrochloride.

Industrial Production Methods: In industrial settings, the production of octadecanediamine, dihydrochloride may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize impurities.

Análisis De Reacciones Químicas

Types of Reactions: Octadecanediamine, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the dihydrochloride salt back to the free amine form.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine groups under basic conditions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Free octadecanediamine.

Substitution: N-substituted derivatives of octadecanediamine.

Aplicaciones Científicas De Investigación

Chemistry: Octadecanediamine, dihydrochloride is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products.

Biology: In biological research, it is used as a cationic surfactant to study cell membrane interactions and to facilitate the delivery of drugs and genetic material into cells.

Medicine: The compound is explored for its potential use in drug formulations, particularly in enhancing the bioavailability of hydrophobic drugs.

Industry: In industrial applications, octadecanediamine, dihydrochloride is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mecanismo De Acción

The mechanism of action of octadecanediamine, dihydrochloride is primarily based on its surfactant properties. The compound has both hydrophilic and hydrophobic ends, allowing it to interact with both water and lipid molecules. This amphiphilic nature enables it to disrupt cell membranes, enhance solubility of hydrophobic compounds, and stabilize emulsions.

Molecular Targets and Pathways:

Cell Membranes: The compound interacts with lipid bilayers, altering membrane permeability and fluidity.

Drug Delivery: It facilitates the transport of drugs across cell membranes by forming micelles or liposomes.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Shorter-Chain Aliphatic Diamines

- 1,8-Octanediamine Dihydrochloride (C₈H₂₀N₂·2HCl): A medium-chain diamine with an 8-carbon backbone. Compared to octadecanediamine, its shorter chain reduces hydrophobicity and melting point, enhancing solubility in aqueous systems. It is often used in crosslinking reactions and nanomaterials .

- Putrescine Dihydrochloride (C₄H₁₂N₂·2HCl) & Cadaverine Dihydrochloride (C₅H₁₄N₂·2HCl) :

Monoamine Derivatives

- Octadecylamine Hydrochloride (C₁₈H₃₉N·HCl): A monoamine with an 18-carbon chain. The absence of a second amine group reduces its chelation capacity but makes it effective as a surfactant or corrosion inhibitor. Molecular weight: 305.98 g/mol .

- Octodrine Hydrochloride (C₈H₁₉N·HCl): A branched monoamine used as a stimulant. Its short chain (8 carbons) and single amine group highlight the role of chain length in pharmacological activity versus industrial applications .

Aromatic and Cyclic Diamines

- o-Phenylenediamine Complexes :

Specialized Dihydrochloride Salts

- Triethylenetetramine Dihydrochloride (C₆H₁₈N₄·2HCl) :

- Azoamidine Dihydrochloride Initiators :

Comparative Data Table

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Octadecanediamine dihydrochloride | Not specified | C₁₈H₄₀N₂·2HCl | ~353.4 (calculated) | Polymers, surfactants, chelators |

| 1,8-Octanediamine dihydrochloride | - | C₈H₂₀N₂·2HCl | 229.2 | Nanomaterials, crosslinkers |

| Putrescine dihydrochloride | P7505 | C₄H₁₂N₂·2HCl | 195.1 | Food spoilage indicators |

| Octadecylamine hydrochloride | 1838-08-0 | C₁₈H₃₉N·HCl | 305.98 | Surfactants, corrosion inhibition |

| Triethylenetetramine dihydrochloride | - | C₆H₁₈N₄·2HCl | 219.2 | Metal chelation (medical) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.